molecular formula C16H17NO B562442 N-(3-Phenyl-2-propenyl)-3-methoxyaniline CAS No. 1076199-32-0

N-(3-Phenyl-2-propenyl)-3-methoxyaniline

Cat. No. B562442
M. Wt: 239.318
InChI Key: LWLWLTGJUXMEHE-RMKNXTFCSA-N
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Description

“N-(3-Phenyl-2-propenyl)-3-methoxyaniline” is a complex organic compound. The closest related compound I found is "N-methyl-3-phenyl-2-propen-1-amine" . This compound has a linear formula of C10 H13 N .


Synthesis Analysis

A new series of 1-[(E)-3-phenyl-2-propenyl]piperazine derivatives as antibacterial agents was designed and synthesized . The synthetic strategy was initiated by coupling different anilines with bromoacetyl bromide in an aqueous basic medium to acquire different electrophiles . These electrophiles further reacted with 1-[(E)-3-phenyl-2-propenyl]piperazine to yield the desired compounds .


Molecular Structure Analysis

The structures of these compounds were established from their IR, 1H-NMR, 13C-NMR, EI-MS, and CHN analysis data .


Chemical Reactions Analysis

These electrophiles were then coupled with 1-[(E)-3-phenyl-2-propenyl]piperazine to achieve a series of new N-(substituted)-2-f4-[(E)-3-phenyl-2-propenyl]-1-perazinylgacetamides .


Physical And Chemical Properties Analysis

The closest related compound, “N-methyl-3-phenyl-2-propen-1-amine”, has a molecular weight of 147.22 .

Scientific Research Applications

  • Arene Hydrogenation and Transannulation : The stoichiometric reaction of para-methoxyanilines, which are structurally related to N-(3-Phenyl-2-propenyl)-3-methoxyaniline, with B(C6F5)3 under H2 leads to the reduction of the N-bound phenyl rings. This process results in transannular ring closure with the elimination of methanol, forming 7-azabicyclo[2.2.1]heptane derivatives (Longobardi, Mahdi, & Stephan, 2015).

  • Prodrug Development : Research on the lactonization of hydroxy amides, including compounds structurally related to N-(3-Phenyl-2-propenyl)-3-methoxyaniline, has implications in the development of prodrugs for amines (Amsberry & Borchardt, 1990).

  • Antimicrobial and Antioxidant Applications : Certain derivatives of N-(3-Phenyl-2-propenyl)-3-methoxyaniline, such as (Z)-N-(1-(2-(2-amino-3-((dimethylamino)methyl)phenyl)-5-phenyl-1,3,4-oxadiazol-3(2H)-yl)ethanone, have been found to be effective as antimicrobial compounds with significant hydrogen peroxide scavenging activity (Malhotra et al., 2013).

  • Schiff Base Synthesis for Antibacterial Activities : The synthesis of new Schiff bases from isophthalaldehyde and aniline derivatives, which are structurally similar to N-(3-Phenyl-2-propenyl)-3-methoxyaniline, has been explored for their antibacterial activities (Salehi et al., 2015).

  • Liquid-Liquid Extraction Properties : Studies have been conducted on new methoxyaminobiphenylglyoxime derivatives, related to N-(3-Phenyl-2-propenyl)-3-methoxyaniline, for their properties in liquid-liquid extraction of transition metals (Karapınar & Kabay, 2007).

  • Non-Linear Optical Materials : Certain Schiff bases, including N-[(E, 2E)-3-(4-methoxyphenyl)-2-propenylidene]-3-nitroaniline, which are chemically related to N-(3-Phenyl-2-propenyl)-3-methoxyaniline, have been studied for potential applications as non-linear optical materials (Nesterov et al., 2000).

Safety And Hazards

The safety data sheet for a related compound, “N-methyl-N-(3-phenyl-2-propenyl)-1-deoxynojirimycin”, indicates that it is harmful if swallowed .

properties

IUPAC Name

3-methoxy-N-[(E)-3-phenylprop-2-enyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO/c1-18-16-11-5-10-15(13-16)17-12-6-9-14-7-3-2-4-8-14/h2-11,13,17H,12H2,1H3/b9-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWLWLTGJUXMEHE-RMKNXTFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NCC=CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)NC/C=C/C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Phenyl-2-propenyl)-3-methoxyaniline

Citations

For This Compound
1
Citations
JF Beck, DC Samblanet, JAR Schmidt - RSC advances, 2013 - pubs.rsc.org
The palladium complex [(3IPtBu)Pd(allyl)]OTf previously displayed excellent catalytic activity for the hydroamination of 1,1-dimethylallene with anilines, selectively producing the …
Number of citations: 38 pubs.rsc.org

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